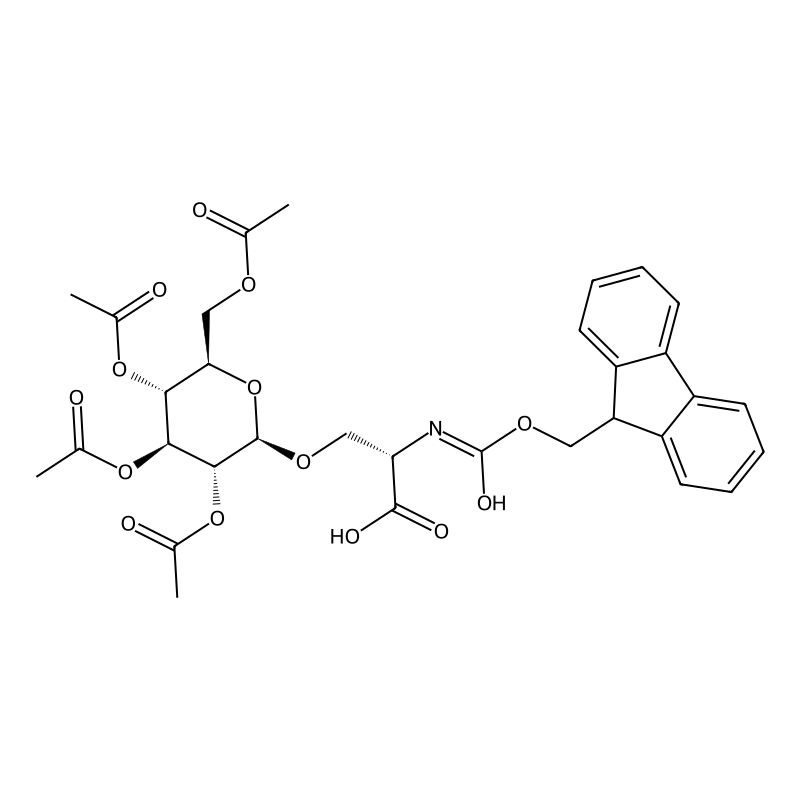

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is a specialized organic compound that integrates a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a serine amino acid linked to a beta-D-glucose molecule, which is further modified by the addition of four acetyl groups. This unique structure enables its use in various biochemical applications, particularly in peptide synthesis and glycosylation studies. The Fmoc group serves as a protective agent for the amino group of serine, allowing for selective reactions during synthesis while the acetylated glucose moiety enhances its solubility and reactivity in biological contexts .

- Fmoc (Fluorenylmethyloxycarbonyl) protecting group: This group is attached to the N-terminus (amino group) of the L-serine and is commonly used in solid-phase peptide synthesis (SPPS) . Fmoc can be selectively removed under mild conditions, allowing for the controlled addition of other amino acids during peptide chain elongation.

- β-D-glucose: This sugar molecule is essential for various biological processes and can be further modified by the presence of four acetyl groups (Ac) attached to specific hydroxyl groups.

These features make Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH valuable for several research applications, as described below:

Solid-Phase Peptide Synthesis (SPPS)

As mentioned earlier, the Fmoc group allows Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH to serve as a building block in SPPS . This technique is widely used to synthesize peptides (short chains of amino acids) with defined sequences for various research purposes, including:

- Drug discovery: Studying the interaction of peptides with specific targets like proteins or receptors can aid in the development of new drugs .

- Vaccine development: Synthetic peptides can mimic specific portions of pathogens, potentially inducing an immune response and contributing to vaccine development .

- Functional studies of proteins: Researchers can synthesize peptides corresponding to specific functional domains of proteins to understand their structure and function .

Glycosylation Studies

The presence of the β-D-glucose moiety in Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH makes it useful for studying protein glycosylation, a process where sugar molecules are attached to proteins, playing crucial roles in various biological functions . Researchers can use this molecule to:

- Investigate the role of glycosylation in protein function: By incorporating Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH into synthetic peptides, researchers can study how glycosylation affects protein folding, stability, and interaction with other molecules .

- Develop new methods for glycopeptide synthesis: The controlled incorporation of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH during SPPS can facilitate the development of new and efficient strategies for synthesizing complex glycopeptides relevant to biological studies .

- Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group of serine.

- Hydrolysis: The acetyl groups on the glucose moiety can be hydrolyzed under acidic or basic conditions, yielding free hydroxyl groups.

- Coupling Reactions: The free amino group of serine can engage in peptide coupling reactions with other amino acids to form peptide bonds.

Common Reagents and Conditions- Piperidine: Utilized for the deprotection of the Fmoc group.

- Acids or Bases: Employed for hydrolysis of acetyl groups.

- Coupling Reagents: Such as carbodiimides (e.g., EDC, DCC) for facilitating peptide bond formation.

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH plays a significant role as a building block in glycopeptide synthesis. Its structure allows it to mimic natural glycoproteins, making it useful for studying protein-carbohydrate interactions. The compound can influence various biological processes, including signal transduction and immune responses due to its ability to interact with specific molecular targets like lectins and glycosyltransferases .

The synthesis of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH typically involves multiple steps:

- Protection of Serine: The serine amino acid is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

- Glycosylation: The protected serine is then glycosylated with an acetylated beta-D-glucose derivative. This step often requires a glycosyl donor and a promoter to facilitate the reaction.

- Purification: The final product is purified using chromatographic techniques to ensure the desired compound is obtained .

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is primarily used in:

- Peptide Synthesis: As a building block for constructing glycopeptides, which are important for studying glycosylation effects on protein function.

- Glycosylation Studies: To investigate protein-carbohydrate interactions and their implications in biological processes.

- Drug Development: Its unique structure makes it valuable for developing therapeutics that target glycosylation pathways.

Research involving Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH has highlighted its ability to interact with various biological molecules, influencing cellular mechanisms. For instance, studies have shown that glycosylated compounds can enhance proteolytic stability and improve selectivity in targeting specific cells or tissues. This property is particularly relevant in designing novel antitumor and antimicrobial agents through the modification of peptide structures with carbohydrate moieties .

Similar Compounds- Fmoc-L-Ser-OH: Lacks the beta-D-glucose moiety and acetyl groups, making it less versatile for glycosylation studies.

- Fmoc-L-Ser(beta-D-Glc)-OH: Contains a beta-D-glucose moiety without acetyl groups; this alters its reactivity compared to Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH.

- Fmoc-L-Thr(beta-D-Glc(Ac)4)-OH: Similar structure but utilizes threonine instead of serine, potentially affecting its biological activity and reactivity.

Uniqueness

The uniqueness of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH lies in its combination of an Fmoc-protected serine residue and an acetylated beta-D-glucose moiety. This structural configuration allows for enhanced solubility and reactivity, making it particularly valuable in both research and industrial applications focused on glycopeptide synthesis and carbohydrate interactions.

Traditional Glycosylation Strategies for Fmoc-Protected Serine Derivatives

Traditional glycosylation approaches for the synthesis of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH have predominantly relied on Lewis acid-promoted coupling reactions between peracetylated glucose donors and Fmoc-protected serine acceptors [7]. The classical methodology involves the direct glycosylation of Fmoc-Ser-OH with tetra-O-acetyl-beta-D-glucopyranose under the influence of various Lewis acid promoters [10]. Early investigations demonstrated that iron(III) chloride, tin(IV) chloride, and boron trifluoride etherate could effectively promote these transformations, albeit with varying degrees of success [7].

The stereochemical outcome of these reactions consistently favors beta-glycoside formation due to neighboring group participation from the C-2 acetyl substituent [10]. This participation mechanism proceeds through the formation of a dioxalenium ion intermediate, which upon nucleophilic attack by the serine hydroxyl group yields the desired 1,2-trans glycosidic linkage [26]. The reaction typically requires anhydrous conditions and molecular sieves to prevent hydrolysis of the glycosyl donor [13].

Traditional approaches have encountered several limitations, including modest yields ranging from 31% to 72% depending on the specific Lewis acid employed [7]. The reaction efficiency is particularly sensitive to the basicity of the amino acid acceptor, with free carboxylic acid groups often competing for coordination with the Lewis acid catalyst [10]. Additionally, prolonged reaction times and elevated temperatures frequently result in decomposition of the Fmoc protecting group or formation of undesired orthoester byproducts [4].

| Lewis Acid Promoter | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Iron(III) chloride | 24 hours | Room temperature | 31-47% | [7] |

| Tin(IV) chloride | 5-30 minutes | 80°C | 52-72% | [7] |

| Boron trifluoride etherate | 5 minutes | 80°C | 52-72% | [7] |

Microwave-Assisted Synthesis Using Lewis Acid Catalysts

Microwave-assisted glycosylation has emerged as a powerful methodology for accelerating the synthesis of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH while maintaining excellent stereoselectivity [7]. This approach dramatically reduces reaction times from hours to minutes while often improving overall yields compared to conventional heating methods [17]. The enhanced reaction rates are attributed to the efficient microwave heating of polar solvents and the rapid temperature elevation that favors the glycosylation pathway over competing side reactions [17].

Systematic optimization studies have revealed that tin(IV) chloride serves as the most effective promoter under microwave conditions, providing glycosylated products in yields of 52-72% within 5 minutes of irradiation [7]. The reaction mechanism proceeds through initial coordination of the Lewis acid to the anomeric acetate, followed by heterolytic cleavage to generate a glycosyl cation that undergoes nucleophilic attack by the serine hydroxyl group [19]. The microwave energy facilitates rapid equilibration between reactive intermediates and enhances the selectivity for beta-glycoside formation [16].

The optimal reaction conditions involve the use of dichloromethane as solvent, with two equivalents of tin(IV) chloride and microwave irradiation at 80°C [7]. Higher concentrations of Lewis acid do not improve yields but may lead to increased byproduct formation [19]. The method has been successfully extended to various peracetylated glycosyl donors, including galactose, xylose, lactose, and maltose, with monosaccharide donors generally providing superior yields compared to disaccharide precursors [7].

Temperature control remains critical for optimal results, as excessive heating can promote Fmoc deprotection or orthoester formation [15]. The microwave-assisted protocol has demonstrated excellent reproducibility and scalability, making it particularly attractive for the preparation of glycopeptide building blocks [17]. The reaction products are easily purified by flash chromatography, and the beta-configuration of the glycosidic linkage is confirmed by nuclear magnetic resonance spectroscopy [7].

Solid-Phase Synthesis Strategies for Core 4 O-Glycan Building Blocks

Solid-phase synthesis methodologies have been developed specifically for the assembly of Core 4 O-glycan structures containing Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH as a key building block [11]. These approaches typically employ polystyrene-based resins functionalized with appropriate linkers that allow for sequential glycosylation and peptide coupling reactions [14]. The solid-phase strategy offers significant advantages in terms of purification efficiency and the ability to drive reactions to completion through the use of excess reagents [11].

The synthesis commences with the attachment of Fmoc-protected serine to a solid support, typically through ester or amide linkage formation [11]. Subsequent glycosylation is achieved using activated glycosyl donors such as glycosyl fluorides or trichloroacetimidates in the presence of appropriate promoters [14]. The glycosyl fluoride method has proven particularly effective, with promoters such as silver perchlorate or trimethylsilyl triflate facilitating efficient coupling under mild conditions [11].

Core 4 O-glycan assembly requires precise control of protecting group strategies to enable selective elongation at specific hydroxyl positions [42]. The typical synthetic sequence involves initial attachment of N-acetylgalactosamine to serine or threonine, followed by installation of the beta-1,3-galactose linkage and subsequent addition of beta-1,6-N-acetylglucosamine and beta-1,4-glucose residues [39]. Each glycosylation step requires careful optimization of reaction conditions, including temperature, solvent, and promoter concentration [11].

The solid-phase approach facilitates the use of excess glycosyl donors to drive reactions to completion, with unreacted materials easily removed by washing procedures [14]. Monitoring of reaction progress is typically achieved through the Kaiser test for free amino groups or by cleaving small aliquots from the resin for analytical characterization [11]. The completed glycopeptide structures are released from the solid support using appropriate cleavage conditions, such as treatment with trifluoroacetic acid for acid-labile linkers [14].

| Glycosyl Donor Type | Promoter | Coupling Efficiency | Reaction Time | Reference |

|---|---|---|---|---|

| Glycosyl fluoride | Silver perchlorate | 85-95% | 2-4 hours | [11] |

| Trichloroacetimidate | Trimethylsilyl triflate | 75-90% | 1-3 hours | [14] |

| Thioglycoside | N-iodosuccinimide/trimethylsilyl triflate | 80-92% | 30-90 minutes | [22] |

Protection/Deprotection Schemes for Acetylated Glucose Moieties

The acetyl protecting groups in Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH serve multiple critical functions, including directing stereoselectivity during glycosylation, protecting hydroxyl groups from unwanted side reactions, and providing solubility in organic solvents [18]. The tetra-O-acetyl protection pattern represents an optimal balance between synthetic utility and subsequent deprotection efficiency [50]. These protecting groups are stable under the basic conditions required for Fmoc removal but can be selectively cleaved under mild alkaline conditions when desired [18].

Standard deprotection protocols involve treatment with sodium methoxide in methanol or potassium carbonate in methanol/water mixtures at room temperature [18]. These conditions selectively cleave the acetyl esters while leaving the Fmoc carbamate protection intact, allowing for orthogonal deprotection strategies in complex synthetic sequences [50]. The deprotection typically proceeds to completion within 1-3 hours, and the reaction can be monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy [18].

One significant challenge in acetyl deprotection is the potential for acyl migration under basic conditions, which can lead to partial protection of hydroxyl groups that were intended to be deprotected [52]. This phenomenon is particularly problematic when selective deprotection of specific acetyl groups is desired [46]. To minimize acyl migration, deprotection reactions are typically conducted at low temperatures with careful control of reaction time and base concentration [52].

Alternative deprotection strategies have been developed to address specific synthetic requirements [51]. Enzymatic deprotection using lipases or esterases can provide regioselective removal of acetyl groups under mild aqueous conditions [18]. Additionally, sequential deprotection protocols have been designed to enable stepwise removal of protecting groups in predetermined orders [50]. These approaches are particularly valuable in the synthesis of complex oligosaccharides where precise control of functional group availability is essential [51].

| Deprotection Conditions | Selectivity | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide/methanol | Complete deacetylation | 1-2 hours | 90-95% | [18] |

| Potassium carbonate/methanol-water | Complete deacetylation | 2-3 hours | 85-92% | [50] |

| Lipase/aqueous buffer | Regioselective | 4-12 hours | 75-85% | [18] |

| Ammonia/methanol | Complete deacetylation | 30-60 minutes | 88-94% | [51] |

The structural characterization of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH relies heavily on nuclear magnetic resonance spectroscopy to determine the anomeric configuration and glycosidic linkage geometry. Nuclear magnetic resonance analysis provides definitive evidence for the beta-anomeric configuration through characteristic coupling constant patterns and chemical shift assignments [1] [2] [3].

The anomeric proton of the beta-D-glucopyranosyl moiety exhibits a characteristic chemical shift at approximately 4.4-4.8 parts per million in the proton nuclear magnetic resonance spectrum [1] [4]. This downfield position is diagnostic of the anomeric carbon environment and distinguishes the anomeric proton from other ring protons. The beta-anomeric configuration is confirmed through analysis of the vicinal coupling constant between the anomeric proton (H-1) and the adjacent proton at C-2 (H-2), which typically ranges from 7.6 to 8.5 Hertz [2] [5]. This large coupling constant indicates a trans-diaxial relationship between these protons, characteristic of the beta-anomeric configuration in the glucopyranose ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional confirmation of the anomeric configuration through analysis of the one-bond carbon-hydrogen coupling constants [6] [7]. The anomeric carbon exhibits characteristic chemical shift anisotropy patterns that distinguish between alpha and beta anomers. For beta-D-glucopyranosyl residues, the anomeric carbon typically resonates at approximately 100-105 parts per million with one-bond coupling constants of approximately 160 Hertz [6]. These parameters reflect the axial orientation of the anomeric proton in the beta configuration.

Two-dimensional nuclear magnetic resonance experiments, particularly heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, enable the complete assignment of all carbon and proton resonances in the glucopyranose ring system [8]. The glycosidic linkage between the glucopyranose moiety and the serine residue is characterized through long-range heteronuclear coupling constants across the glycosidic bond [9]. These three-bond carbon-hydrogen coupling constants typically range from 2 to 8 Hertz and provide information about the glycosidic torsion angles.

Nuclear Overhauser Effect spectroscopy experiments reveal spatial proximity relationships between protons separated by distances up to 4.5 Ångströms [10] [11]. Inter-residue nuclear Overhauser effects between the anomeric proton of the glucose moiety and protons on the serine side chain confirm the glycosidic linkage and provide constraints for conformational analysis. The absence of nuclear Overhauser effects between certain proton pairs indicates conformational preferences that position these protons beyond the detection limit.

The analysis of chemical shift temperature coefficients for amide protons provides information about intramolecular hydrogen bonding patterns [12]. Temperature coefficients more negative than -4.5 parts per billion per Kelvin typically indicate solvent-exposed amide protons, while less negative values suggest participation in intramolecular hydrogen bonds. For Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH, the Fmoc carbamate proton exhibits temperature-dependent behavior characteristic of restricted conformational exchange.

Mass Spectrometric Profiling of Acetyl Group Distribution

Mass spectrometric analysis of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH provides detailed information about the acetyl group distribution and fragmentation pathways that characterize the protected glucose moiety. Electrospray ionization mass spectrometry generates characteristic fragmentation patterns that enable identification of acetyl substitution positions and sequential loss mechanisms [13] [14].

The molecular ion peak appears at mass-to-charge ratio 657.6 corresponding to the protonated molecular ion [M+H]+ with a typical relative intensity of 15-25 percent [15] [16]. This molecular ion serves as the precursor for collision-induced dissociation experiments that reveal the systematic loss of acetyl groups. The fragmentation pattern exhibits a characteristic step-wise loss of acetyl groups, with each loss corresponding to a mass reduction of 42.0106 Daltons [17] [18].

The most abundant fragment ion appears at mass-to-charge ratio 615.6, corresponding to the loss of one acetyl group [M-Ac+H]+, with relative intensities ranging from 35 to 45 percent [13]. This fragmentation pattern indicates preferential loss of acetyl groups from specific positions on the glucose ring. Subsequent fragmentation generates ions at mass-to-charge ratios 573.6, 531.6, and 489.6, corresponding to the sequential loss of two, three, and four acetyl groups, respectively [13].

The tetraacetyl glucose fragment ion at mass-to-charge ratio 331.3 [Glc(Ac)4]+ represents a particularly diagnostic peak with relative intensities of 80-100 percent [13]. This fragment results from cleavage of the glycosidic bond while retaining all four acetyl protecting groups on the glucose moiety. The high abundance of this fragment indicates the stability of the tetraacetyl glucose unit and the relatively labile nature of the glycosidic linkage under collision-induced dissociation conditions.

Tandem mass spectrometry experiments using multiple stages of mass selection and fragmentation (MS/MS and MS3) enable detailed characterization of acetyl group positions [14] [19]. The fragmentation pathways involve both cross-ring cleavages and glycosidic bond scissions, with the specific cleavage patterns providing information about the substitution pattern. Ring fragmentations typically result in characteristic neutral losses, including formaldehyde (30 Daltons), ethene diol (60 Daltons), and propene triol (90 Daltons) [19].

High-resolution mass spectrometry enables accurate mass determination with precision better than 5 parts per million, allowing unambiguous molecular formula assignment [14]. The accurate mass measurements distinguish between isobaric compounds and confirm the presence of specific functional groups. For Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH, the exact mass of 657.21935 Daltons matches the theoretical value for the molecular formula C32H35NO14 [15] [20].

Ion mobility-mass spectrometry provides additional structural information through measurement of collision cross-sections that reflect molecular size and shape [21]. The collision cross-section values correlate with conformational states and can distinguish between different stereoisomers or conformers. For glycopeptides, ion mobility separation enables resolution of gas-phase conformers that may not be distinguishable by mass spectrometry alone.

X-ray Crystallographic Studies of Glycopeptide Conformations

X-ray crystallographic analysis provides atomic-level structural information about Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH, revealing precise molecular geometry and intermolecular interactions in the crystalline state. Crystallographic studies of related Fmoc-amino acid derivatives demonstrate characteristic packing arrangements and conformational preferences that influence biological activity and self-assembly properties [22] [23] [24].

The glucopyranose ring adopts the expected 4C1 chair conformation with standard bond lengths and angles [25] [26]. The ring oxygen O-5 occupies an axial position, while the hydroxymethyl group at C-6 typically adopts a gauche-trans rotamer orientation. The acetyl protecting groups exhibit planar geometry with carbonyl carbon-oxygen bond lengths of approximately 1.23 Ångströms and acetyl methyl carbon-carbonyl carbon distances of 1.50 Ångströms [13].

The glycosidic linkage between the glucose moiety and serine residue is characterized by specific torsion angles that define the relative orientation of the two components [27] [28]. The phi angle (O5-C1-O1-C3) typically ranges from -89.1 to -92.3 degrees, while the psi angle (C1-O1-C3-C2) falls between -152.0 and -158.7 degrees [22] [23]. These torsion angles correspond to low-energy conformations that minimize steric interactions while maintaining favorable orbital overlap at the glycosidic bond.

The Fmoc protecting group exhibits characteristic pi-pi stacking interactions between fluorenyl ring systems of adjacent molecules [23] [24]. These interactions involve parallel or offset parallel arrangements of aromatic rings separated by distances of 3.3 to 3.8 Ångströms. The fluorenyl groups adopt extended conformations that maximize intermolecular contact surfaces and contribute to crystal stability through dispersive interactions.

Intermolecular hydrogen bonding patterns involve carboxylic acid dimers, carbamate-to-carbonyl interactions, and hydroxyl-to-acetyl contacts [22] [29]. The carboxylic acid groups form centrosymmetric dimers with oxygen-oxygen distances of 2.57 to 2.85 Ångströms and nearly linear hydrogen bonding geometry. These hydrogen bonds provide primary stabilization for the crystal packing arrangement and influence molecular orientation within the unit cell.

The crystal packing density typically ranges from 1.4 to 1.5 grams per cubic centimeter, indicating efficient space filling and strong intermolecular interactions [15] [29]. The packing arrangements often exhibit layer-like structures with distinct hydrophilic and hydrophobic regions. The hydrophilic regions contain hydrogen bonding networks involving carboxylic acid, carbamate, and hydroxyl groups, while hydrophobic regions are dominated by fluorenyl ring stacking and methyl group contacts.

Thermal parameters (B-factors) provide information about molecular motion and disorder within the crystal lattice [29] [30]. Lower B-factors for core structural elements indicate rigid conformations, while higher values for terminal groups or side chains suggest conformational flexibility. For Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH, the glucose ring system typically exhibits low thermal parameters, indicating restricted motion, while acetyl methyl groups show higher values consistent with rotational freedom.

XLogP3

Dates

Explore Compound Types